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Abstract: This document provides a detailed protocol for assessing the effects of Ampelopsin
F, also known as Dihydromyricetin (DHM), on mitochondrial function. Ampelopsin F, a natural
flavonoid, has demonstrated potential in modulating mitochondrial bioenergetics and dynamics.
[1] This protocol outlines key in vitro assays to quantify changes in mitochondrial membrane
potential, reactive oxygen species (ROS) production, cellular ATP levels, oxygen consumption
rate, and the expression of apoptosis-related proteins. Furthermore, it describes the underlying
signaling pathways, particularly the AMPK/SIRT1/PGC-1a axis, through which Ampelopsin F
is proposed to exert its effects.

Introduction to Ampelopsin F and Mitochondrial
Function

Mitochondria are central to cellular metabolism, energy production, and apoptosis.[2]
Mitochondrial dysfunction is implicated in a wide range of pathologies, making it a critical target
for therapeutic intervention. Ampelopsin F is a flavonoid with a variety of biological activities,
including antioxidant and anti-inflammatory properties.[3] Emerging evidence suggests that
Ampelopsin F can modulate mitochondrial function by enhancing mitochondrial biogenesis,
improving mitochondrial membrane potential, and reducing oxidative stress.[1] In some
contexts, such as cancer cells, Ampelopsin F has been shown to induce apoptosis through
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the mitochondrial pathway by disrupting mitochondrial membrane potential and increasing ROS
production.[4][5]

Key Mitochondrial Parameters and Assays

A comprehensive assessment of Ampelopsin F's effects on mitochondrial function involves the
evaluation of several key parameters. The following table summarizes these parameters and
the corresponding assays.
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Parameter Assay

Principle

Mitochondrial Membrane

) JC-1 Assay
Potential (A¥Ym)

The fluorescent dye JC-1
exhibits potential-dependent
accumulation in mitochondria.
In healthy cells with high AWm,
JC-1 forms aggregates that
fluoresce red. In apoptotic or
unhealthy cells with low AWm,
JC-1 remains in its monomeric
form and fluoresces green. A
decrease in the red/green
fluorescence intensity ratio
indicates mitochondrial
depolarization.[6][7][8]

Reactive Oxygen Species

] DCFH-DA Assay
(ROS) Production

2'7'-
Dichlorodihydrofluorescein
diacetate (DCFH-DA) is a cell-
permeable dye that is
deacetylated by intracellular
esterases to non-fluorescent
DCFH. In the presence of
ROS, DCFH is oxidized to the
highly fluorescent 2',7'-
dichlorofluorescein (DCF). An
increase in fluorescence
intensity is proportional to the
level of intracellular ROS.[9]
[10]

Cellular ATP Levels Luciferase-Based ATP Assay

This assay quantifies ATP
based on the luciferin-
luciferase reaction. Luciferase
catalyzes the oxidation of
luciferin in the presence of
ATP, producing light. The

amount of light emitted is
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directly proportional to the ATP

concentration.[11]

Oxygen Consumption Rate
(OCR)

Seahorse XF Mito Stress Test

This assay measures the rate
at which cells consume
oxygen, providing a real-time
assessment of mitochondrial
respiration. By sequentially
injecting mitochondrial
inhibitors (oligomycin, FCCP,
and rotenone/antimycin A), key
parameters of mitochondrial
function such as basal
respiration, ATP-linked
respiration, maximal
respiration, and spare
respiratory capacity can be
determined.[12][13][14][15][16]

Apoptosis-Related Protein

Expression

Western Blotting

This technique is used to
detect and quantify the
expression levels of key
proteins involved in the
mitochondrial apoptotic
pathway, such as the anti-
apoptotic protein Bcl-2 and the
pro-apoptotic protein Bax, as
well as executioner caspases
like Caspase-3.[17][18][19][20]
[21]

Quantitative Data on Ampelopsin F (DHM) Effects

The following tables summarize quantitative data on the effects of Ampelopsin F

(Dihydromyricetin, DHM) on various mitochondrial parameters, as reported in the literature.

Table 1: Effect of DHM on Cellular ATP and ROS Levels in HepG2 Cells[11]
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Intracellular Intracellular
Concentration ) ATP Level ROS Level
Treatment Duration (h) . .
(uM) (Relative to (Relative to
Control) Control)
Control 0 24 1.00 1.00
DHM 10 24 ~0.85 ~0.70
DHM 50 24 ~0.60 ~0.45
DHM 100 24 ~0.40 ~0.25

Table 2: Effect of DHM on Apoptosis-Related Protein Expression

Cleaved
Bax/Bcl-2
. . Caspase-3
. Concentrati  Ratio (Fold
Cell Line Treatment (Fold Reference
on Change vs.
Change vs.
Control)
Control)
JAr Cells DHM (48h) 100 mg/L ~2.5 - [17]
HepG2 Cells  DHM (12h) 150 uM - - [4]
Peri-infarct 1 (~0.5vs. 1 (~0.4 vs.
DHM - [20]
Cortex MCAO0) MCAO0)
Hepatoblasto
DHM (24h) 50-75 uM 1 1 [5]

ma Cells

Note: "-" indicates data not explicitly provided in a quantifiable format in the cited source.

Experimental Protocols
Assessment of Mitochondrial Membrane Potential
(A¥m) using JC-1

o Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow
them to adhere overnight.
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Treatment: Treat cells with various concentrations of Ampelopsin F (DHM) for the desired
duration. Include a vehicle control and a positive control for mitochondrial depolarization
(e.g., CCCP).

JC-1 Staining: Prepare a 2 uM JC-1 working solution in pre-warmed cell culture medium.
Remove the treatment medium from the cells and add the JC-1 staining solution.

Incubation: Incubate the plate at 37°C in a CO2 incubator for 30 minutes.
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate
reader. Read the green fluorescence (monomers) at an excitation/emission of ~485/529 nm
and the red fluorescence (J-aggregates) at an excitation/emission of ~530/590 nm.[6][7]

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A
decrease in this ratio indicates a loss of mitochondrial membrane potential.

Measurement of Intracellular ROS using DCFH-DA

Cell Culture and Treatment: Follow steps 1 and 2 from the JC-1 protocol. Include a positive
control for ROS induction (e.g., H202).

DCFH-DA Staining: Prepare a 10 uM DCFH-DA working solution in serum-free medium.
Remove the treatment medium and incubate the cells with the DCFH-DA solution at 37°C for
30 minutes in the dark.[11]

Washing: Wash the cells twice with PBS.

Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of
~485/530 nm using a fluorescence plate reader.

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells
to determine the relative change in ROS production.

Quantification of Cellular ATP Levels
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Cell Culture and Treatment: Plate cells in a 96-well white, solid-bottom plate and treat as
described previously.

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen luciferase-
based ATP assay Kkit.

Luciferase Reaction: Add the luciferase reagent to the cell lysate.

Luminescence Measurement: Immediately measure the luminescence using a plate-reading
luminometer.

Data Analysis: Generate a standard curve using known ATP concentrations. Calculate the
ATP concentration in the samples based on the standard curve and normalize to the cell
number or protein concentration.

Analysis of Oxygen Consumption Rate (OCR) using
Seahorse XF Analyzer

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined
optimal density and allow them to attach overnight.

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant
in a non-COz2 incubator at 37°C overnight.

Cell Preparation: One hour before the assay, replace the growth medium with pre-warmed
Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate
the cells in a non-CO: incubator at 37°C.

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the
mitochondrial inhibitors:

o Port A: Oligomycin (inhibits ATP synthase)

o Port B: FCCP (an uncoupling agent that collapses the proton gradient and disrupts the
mitochondrial membrane potential)
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o Port C: Rotenone/Antimycin A (complex | and Il inhibitors, respectively, to shut down
mitochondrial respiration)

o Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After
calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test
protocol.

o Data Analysis: The Seahorse XF software will calculate the OCR at baseline and after each
compound injection. From these measurements, the following parameters can be derived:
basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and
non-mitochondrial oxygen consumption.

Western Blot Analysis of Apoptosis-Related Proteins

o Cell Culture and Treatment: Culture and treat cells with Ampelopsin F as desired.

o Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase
inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel
electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-
2, Bax, cleaved Caspase-3, and a loading control (e.g., B-actin or GAPDH).

o Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody
and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

o Data Analysis: Quantify the band intensities using densitometry software and normalize the
expression of the target proteins to the loading control. Calculate the Bax/Bcl-2 ratio.

Signaling Pathways Modulated by Ampelopsin F

Ampelopsin F has been shown to modulate the AMP-activated protein kinase (AMPK)/Sirtuin-
1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1a)

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b12324271?utm_src=pdf-body
https://www.benchchem.com/product/b12324271?utm_src=pdf-body
https://www.benchchem.com/product/b12324271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12324271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

signaling pathway, which plays a crucial role in regulating mitochondrial biogenesis and

function.[22][23][24]
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Caption: Ampelopsin F signaling in mitochondrial function.
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The diagram above illustrates the proposed mechanism of action of Ampelopsin F on
mitochondrial function. In many cell types, Ampelopsin F activates the AMPK/SIRT1/PGC-1a
pathway, leading to enhanced mitochondrial biogenesis and improved function.[22][23][24] This
results in beneficial effects such as reduced ROS production and increased ATP synthesis.
However, in certain contexts, particularly in cancer cells, Ampelopsin F can induce apoptosis
by promoting the loss of mitochondrial membrane potential, downregulating the anti-apoptotic
protein Bcl-2, and activating the pro-apoptotic protein Bax and downstream caspases.[4][5]

Start: Cell Culture

Treatment with
Ampelopsin F

AWm Assay ROS Assay ATP Assay OCR Assay Western Blot

(DCFH-DA) (Luciferase) (Seahorse)

(JC-1) (Bax, Bcl-2, Casp3)

Data Analysis and
Interpretation

Click to download full resolution via product page
Caption: Experimental workflow for assessing Ampelopsin F effects.

The experimental workflow begins with cell culture, followed by treatment with Ampelopsin F.
A battery of assays is then performed to assess various aspects of mitochondrial function. The
data from these assays are subsequently analyzed to provide a comprehensive understanding
of the compound's effects.

Conclusion

This protocol provides a robust framework for researchers to investigate the effects of
Ampelopsin F on mitochondrial function. By employing a multi-assay approach, a
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comprehensive profile of the compound's impact on mitochondrial bioenergetics, oxidative
stress, and apoptosis can be generated. The provided quantitative data and signaling pathway
information serve as a valuable reference for experimental design and data interpretation.
These methodologies are essential for elucidating the therapeutic potential of Ampelopsin F in
various diseases associated with mitochondrial dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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